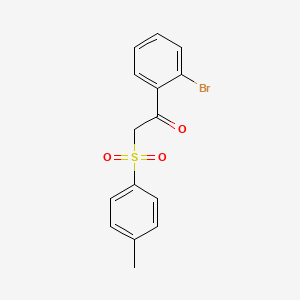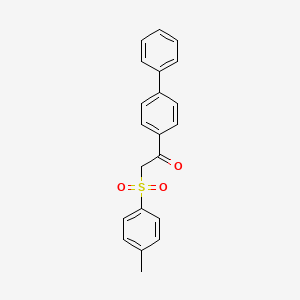![molecular formula C12H13N5O2S B3523067 N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide](/img/structure/B3523067.png)
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide
描述
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is a synthetic organic compound characterized by the presence of a triazole ring, a sulfanyl group, and a benzamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide typically involves multiple steps:
-
Formation of the Triazole Ring: : The triazole ring can be synthesized by reacting aminoguanidine hydrochloride with a suitable carboxylic acid derivative under acidic conditions. This step often requires heating and the use of a catalyst to facilitate the cyclization process.
-
Introduction of the Sulfanyl Group: : The sulfanyl group is introduced by reacting the triazole intermediate with a thiol compound. This reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to deprotonate the thiol and promote nucleophilic substitution.
-
Acetylation: : The acetyl group is introduced by reacting the sulfanyl-triazole intermediate with acetic anhydride or acetyl chloride. This step is typically performed under basic conditions to neutralize the by-products and drive the reaction to completion.
-
Formation of the Benzamide Moiety: : The final step involves the reaction of the acetylated intermediate with 4-methylbenzoic acid or its derivatives. This step may require the use of coupling agents such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
-
Reduction: : Reduction reactions can target the triazole ring or the benzamide moiety. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the sulfanyl group. Halogenated reagents or alkylating agents can be used to introduce various substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, alkylating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, reduced benzamide derivatives.
Substitution: Substituted triazole derivatives, substituted benzamide derivatives.
科学研究应用
Chemistry
In chemistry, N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor. The triazole ring is known to interact with various biological targets, making it a candidate for the development of new drugs.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic applications. Its ability to inhibit specific enzymes or receptors makes it a promising candidate for the treatment of diseases such as cancer and infectious diseases.
Industry
In the industrial sector, the compound is used in the development of new materials with specific properties. Its unique chemical structure allows for the design of polymers and other materials with enhanced performance characteristics.
作用机制
The mechanism of action of N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and receptors. The sulfanyl group can undergo oxidation-reduction reactions, modulating the compound’s reactivity and interaction with biological molecules.
相似化合物的比较
Similar Compounds
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]benzamide: Lacks the methyl group on the benzamide moiety.
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-chlorobenzamide: Contains a chlorine substituent instead of a methyl group.
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-nitrobenzamide: Contains a nitro group instead of a methyl group.
Uniqueness
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide is unique due to the presence of the methyl group on the benzamide moiety, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific targets and improve its pharmacokinetic properties.
属性
IUPAC Name |
N-[2-[(5-amino-1H-1,2,4-triazol-3-yl)sulfanyl]acetyl]-4-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O2S/c1-7-2-4-8(5-3-7)10(19)14-9(18)6-20-12-15-11(13)16-17-12/h2-5H,6H2,1H3,(H,14,18,19)(H3,13,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOEIIZYFMFWRDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC(=O)CSC2=NNC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{3-iodo-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B3522986.png)
![1-(4-chlorophenyl)-4-[(4-chlorophenyl)sulfonyl]piperazine](/img/structure/B3522987.png)
![Ethyl 2-(quinolin-8-ylsulfanylmethyl)imidazo[2,1-a]isoquinoline-3-carboxylate](/img/structure/B3523003.png)
![2-(4-methoxyphenyl)-3-(1-piperidinylmethyl)imidazo[2,1-a]isoquinoline](/img/structure/B3523005.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methylfuran-2-yl)quinoline-4-carboxamide](/img/structure/B3523010.png)
![[4-(2-fluorophenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-diyl]bis(phenylmethanone)](/img/structure/B3523017.png)
![2-[(4-methylphenyl)sulfonyl]-1-(2-nitrophenyl)ethanone](/img/structure/B3523019.png)
![1-[4-(4-Iodophenyl)phenyl]-2-(4-methylphenyl)sulfonylethanone](/img/structure/B3523031.png)

![N-(2-ethylphenyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B3523055.png)
![2-(2,4-DICHLOROPHENOXY)-1-{4-[3-(TRIFLUOROMETHYL)PHENYL]PIPERAZINO}-1-ETHANONE](/img/structure/B3523061.png)
![ethyl 5-acetyl-2-[(3-cyclohexylpropanoyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B3523078.png)
![N-(2,4-dichlorophenyl)-2-[(4-methyl-6-phenoxy-2-pyrimidinyl)thio]acetamide](/img/structure/B3523091.png)
